molecular formula C8H8N4OS B13169730 4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13169730
M. Wt: 208.24 g/mol
InChI Key: AQMVPVWLLGZXHA-UHFFFAOYSA-N
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Description

4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol typically involves the following steps:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Attachment of the Methylfuran Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling.

    Thiol Group Introduction: Thiolation reactions using thiolating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The triazine ring can undergo reduction under specific conditions.

    Substitution: The amino and thiol groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Disulfides.

    Reduction Products: Reduced triazine derivatives.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Materials Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes.

    Antimicrobial Agents: Studied for their antimicrobial properties.

Medicine

    Drug Development: Potential candidates for drug development due to their biological activity.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,3,5-triazine-2-thiol: Lacks the methylfuran moiety.

    6-(2-Methylfuran-3-YL)-1,3,5-triazine-2-thiol: Lacks the amino group.

Uniqueness

4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino group and the methylfuran moiety, which may confer distinct chemical and biological properties.

Biological Activity

4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4OSC_7H_8N_4OS with a molecular weight of 188.23 g/mol. The compound features a triazine ring substituted with an amino group and a thiol group, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,3,5-triazine have shown to inhibit cell proliferation in various cancer cell lines. In a study examining the cytotoxic effects of similar triazine derivatives on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, compounds displayed IC50 values ranging from 0.87 to 12.91 μM, indicating potent inhibitory effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Reference
Compound AMDA-MB-2310.87 - 12.91
Compound BMCF-717.02
Compound CBel-7402Not specified

The mechanism by which triazine derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death in cancerous cells .

Antiviral Activity

In addition to anticancer properties, some triazine derivatives have demonstrated antiviral activity. A related compound exhibited significant antiviral effects against influenza viruses with a reported viral load reduction in infected models . The ability to inhibit viral replication suggests potential for therapeutic applications in infectious diseases.

Case Studies

Several case studies have highlighted the biological efficacy of triazine derivatives:

  • Study on MDA-MB-231 Cells : A series of synthesized triazines were tested for cytotoxicity against MDA-MB-231 cells. The results indicated that certain modifications to the triazine structure enhanced anticancer activity significantly .
  • Antiviral Efficacy : Another study focused on the antiviral properties of triazine derivatives showed promising results against both Oseltamivir-sensitive and resistant strains of influenza virus .

Safety and Toxicity

While many studies focus on the efficacy of these compounds, safety profiles are equally important. A subacute toxicity study conducted on mice revealed that certain derivatives had favorable safety profiles when administered at high doses (40 mg/kg) over several days without significant adverse effects .

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

2-amino-6-(2-methylfuran-3-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C8H8N4OS/c1-4-5(2-3-13-4)6-10-7(9)12-8(14)11-6/h2-3H,1H3,(H3,9,10,11,12,14)

InChI Key

AQMVPVWLLGZXHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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